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For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is a structurally unique molecule

featuring a cyclobutane scaffold, a common motif in modern medicinal chemistry for its ability to

provide three-dimensional diversity. The presence of a 4-fluorophenyl group further modulates

its electronic and lipophilic properties, making a thorough understanding of its physicochemical

profile essential for its application in drug design and development. This guide provides a

comprehensive analysis of the core physicochemical properties of this compound, offers

predicted values based on structurally similar analogs, and presents detailed, field-proven

protocols for their experimental determination. The narrative emphasizes the causal

relationship between these properties and their implications for ADME (Absorption, Distribution,

Metabolism, and Excretion) and overall suitability as a drug candidate or synthetic building

block.
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The rational design of novel therapeutic agents hinges on a deep understanding of a

molecule's fundamental chemical and physical characteristics. Methyl 1-(4-
fluorophenyl)cyclobutane-1-carboxylate (CAS No: 1090553-79-9) is a compound of interest,

combining two key structural features: the rigid, sp³-rich cyclobutane core and the metabolically

stable, electron-withdrawing 4-fluorophenyl moiety.[1][2][3] The cyclobutane unit is increasingly

utilized by medicinal chemists to explore novel chemical space, often improving metabolic

stability and solubility compared to more planar aromatic systems. The fluorine atom, a

bioisostere of hydrogen, can enhance binding affinity, modulate pKa, and block metabolic

oxidation.

This guide serves as a foundational resource for researchers, providing both a summary of

known and predicted properties and a practical framework for their empirical validation.

Caption: 2D Structure of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate.

Core Physicochemical Profile
Direct experimental data for this specific ester is not widely published. Therefore, we present a

combination of catalog information and predicted values derived from its chemical structure and

data from close structural analogs, such as the corresponding carboxylic acid and chloro-

substituted versions.[4]
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Property Value Source / Method

CAS Number 1090553-79-9
Chemical Supplier Catalogs[1]

[2][3]

Molecular Formula C₁₂H₁₃FO₂ Calculated from Structure[3]

Molecular Weight 208.23 g/mol Calculated from Formula[3]

Appearance Liquid or Powder Supplier Dependent[3]

Predicted XLogP3 ~3.0

Inferred from analogs (e.g.,

chloro-analog XLogP3 = 3.2)

[4]

Predicted pKa Not Applicable

As a methyl ester, this

compound is not expected to

ionize in the physiological pH

range. Its precursor, 1-(4-

fluorophenyl)cyclobutane-1-

carboxylic acid, has a

predicted pKa of ~4-5.[5]

Hydrogen Bond Donors 0 Calculated

Hydrogen Bond Acceptors 2 (ester oxygens) Calculated

Rotatable Bonds 2 Calculated

Strategic Importance in Drug Discovery
The values summarized above are not mere data points; they are critical predictors of a

compound's behavior in a biological system. Understanding their interplay is fundamental to

designing successful drug candidates.
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Caption: The influence of core physicochemical properties on the ADME profile.

Lipophilicity (logP/logD): The predicted logP of ~3.0 suggests the compound is moderately

lipophilic. This is a double-edged sword: sufficient lipophilicity is required for membrane

permeation and target engagement, but excessive lipophilicity can lead to poor solubility,

high plasma protein binding, and increased metabolic clearance.

Solubility: Poor aqueous solubility is a primary cause of failure for drug candidates. While not

experimentally determined, the compound's moderate lipophilicity and lack of ionizable

groups suggest that its aqueous solubility may be low, requiring careful formulation or

structural modification for in vivo applications.

pKa: As an ester, the title compound is neutral. However, its synthesis likely proceeds from

the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid. The pKa

of this precursor is critical for optimizing reaction conditions and purification protocols (e.g.,

acid-base extractions). The electron-withdrawing fluorine atom is expected to increase the

acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog.[6]
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Experimental Determination Protocols
To move from prediction to empirical data, the following standardized protocols are

recommended. These methods are designed to be robust and provide data directly relevant to

drug discovery decision-making.

Protocol: Thermodynamic Aqueous Solubility
Determination
Causality: This shake-flask method is the gold standard for determining thermodynamic

solubility, as it allows the system to reach true equilibrium, providing a definitive value for

compound dissolution under specific conditions (e.g., physiological pH).

Methodology:

Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO. Prepare

the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Sample Incubation: Add an excess of the solid compound (or a small aliquot of the DMSO

stock, ensuring final DMSO concentration is <1%) to a known volume of the test buffer in a

glass vial.

Equilibration: Seal the vial and agitate on a shaker or rotator at a constant temperature (e.g.,

25°C or 37°C) for 24 hours. This extended period ensures equilibrium is reached between

the solid and dissolved states.

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to

pellet the undissolved solid.

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a

suitable mobile phase. Analyze the concentration of the dissolved compound using a

validated HPLC-UV method against a standard curve prepared from the DMSO stock

solution.

Protocol: Lipophilicity (logD) Determination at pH 7.4
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Causality: The Shake-Flask method directly measures the partitioning of a compound between

an aqueous and an immiscible organic phase (n-octanol), providing the most direct measure of

its lipophilicity. Measuring at pH 7.4 (logD) is more physiologically relevant than logP for

compounds that can ionize, though for this neutral ester, logD₇.₄ will be equivalent to logP.

Methodology:

System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing

them vigorously and allowing the layers to separate overnight.

Partitioning: Add a known amount of the compound to a vial containing equal volumes (e.g.,

2 mL each) of the pre-saturated n-octanol and PBS.

Equilibration: Shake the vial vigorously for 1-2 hours to allow for complete partitioning.

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

Quantification: Accurately measure the concentration of the compound in both the aqueous

and the n-octanol layers using HPLC-UV or LC-MS.

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ )

Protocol: pKa Determination of the Carboxylic Acid
Precursor
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an

acid or base. It works by monitoring the change in pH of a solution as a titrant of known

concentration is added, allowing for the precise identification of the half-equivalence point,

where pH = pKa.

Methodology:

Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-

fluorophenyl)cyclobutane-1-carboxylic acid in a solvent in which both the acid and its

conjugate base are soluble (e.g., a water/methanol or water/dioxane mixture).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Use a calibrated pH electrode to monitor the solution's pH.

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments using an automated titrator or a burette.

Data Collection: Record the pH of the solution after each addition of the titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point

where half of the volume of titrant required to reach the equivalence point (the steepest point

of the curve) has been added.

Conclusion
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate presents a physicochemical profile

characteristic of a moderately lipophilic, neutral molecule. While these properties make it an

intriguing scaffold for medicinal chemistry, they also highlight potential challenges, such as

limited aqueous solubility, that must be addressed during the drug development process. The

predictive data and experimental protocols provided in this guide offer a robust framework for

any research team aiming to synthesize, characterize, and ultimately leverage this compound

in the pursuit of novel therapeutics. Empirical validation of the predicted properties using the

outlined methods is a critical next step for any project incorporating this molecular entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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